molecular formula C7H11NO4S B2363746 (5S,6S)-7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid CAS No. 2445750-31-0

(5S,6S)-7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid

Cat. No. B2363746
CAS RN: 2445750-31-0
M. Wt: 205.23
InChI Key: VMEAXZONZOBPCO-WDSKDSINSA-N
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Description

The compound is a bicyclic compound with a carboxylic acid functional group. Bicyclic compounds are a type of organic compound with two fused or bridged rings. The presence of the carboxylic acid group (-COOH) suggests that it may exhibit acidic properties .


Synthesis Analysis

The synthesis of similar bicyclic compounds often involves complex organic reactions. For example, the synthesis of 2-oxabicyclo[2.2.2]octane involves the iodocyclization of cyclohexane-containing alkenyl alcohols .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-(Tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid, has been analyzed and determined .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the functional groups present in the molecule. For example, the carboxylic acid group can undergo reactions such as esterification and amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the compound 3-(Tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid has a molecular weight of 257.28 g/mol and a topological polar surface area .

Scientific Research Applications

Synthesis and Characterization

  • A new cephalosporin derivative was synthesized using a compound structurally similar to (5S,6S)-7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid, demonstrating its potential in drug carrier systems (Blau et al., 2008).

Novel Molecular Scaffolds

  • Research on creating novel molecular scaffolds derived from tartaric acid and α‐amino acids involved compounds related to the (5S,6S) structure, showcasing the compound's role in peptidomimetic synthesis (Cini et al., 2002).

Enantiomerically Pure Derivatives

  • Enantiomerically pure derivatives of a similar structure to this compound have been synthesized and utilized in asymmetric syntheses, indicating the compound's significance in stereochemistry (Martens & Lübben, 1991).

Supramolecular Aggregation

  • Studies on hydroxycarboxylic acid derivatives, structurally similar to the compound , revealed the impact of hydroxymethyl group conformation on the dimensionality of supramolecular structures, underscoring the compound's relevance in crystallography (Foces-Foces et al., 2005).

Chiral Compound Synthesis

  • Research into the synthesis of chiral cyclic amino acid esters, related to this compound, highlights its significance in creating optically pure compounds for pharmaceutical applications (Moriguchi et al., 2014).

Future Directions

The future directions in the study of similar compounds could involve exploring their potential uses in various fields, such as medicine or materials science. For example, 2-oxabicyclo[2.2.2]octane has been studied as a new bioisostere of the phenyl ring, which could have implications in drug discovery .

properties

IUPAC Name

(5S,6S)-7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4S/c9-7(10)6-5-2-1-3-8(4-5)13(6,11)12/h5-6H,1-4H2,(H,9,10)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEAXZONZOBPCO-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C1)S(=O)(=O)C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN(C1)S(=O)(=O)[C@@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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